1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol
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Overview
Description
1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is a heterocyclic compound characterized by a fused pyrano and imidazole ring system with a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the pyrano moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyranoimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol exerts its effects involves interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the compound can interact with nucleic acids and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
1H,4H,6H,7H-pyrano[3,4-d]imidazole: Lacks the thiol group, resulting in different reactivity and applications.
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol:
Uniqueness: 1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesized derivatives of this compound, their biological evaluations, and potential therapeutic applications based on recent studies.
The molecular formula of this compound is C6H8N2OS with a molecular weight of 156.21 g/mol. The compound features a pyrano-imidazole structure which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been employed to modify its structure to enhance biological activity.
Biological Activity Overview
This compound and its derivatives have been evaluated for various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods .
- Antioxidant Properties : The compound has been tested for its ability to scavenge free radicals. DPPH radical scavenging assays indicated that some derivatives possess antioxidant capabilities comparable to established antioxidants .
- Cytotoxicity : In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed promising cytotoxic effects with IC50 values indicating potential for further development as anticancer agents .
Antimicrobial Activity
A series of studies have highlighted the antimicrobial efficacy of the compound. For example:
- Study 1 : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones significantly larger than control compounds .
- Study 2 : Another derivative displayed antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) lower than conventional antifungal agents .
Antioxidant Activity
The antioxidant properties were evaluated using:
- DPPH Assay : The results indicated that certain derivatives effectively reduced DPPH radicals, suggesting strong electron-donating abilities.
- FRAP Assay : The ferric reducing antioxidant power assay confirmed the capacity of these compounds to reduce Fe^3+ to Fe^2+, further supporting their potential as antioxidants .
Cytotoxicity Evaluation
The cytotoxic effects were assessed using:
- MTT Assay : This assay revealed that some derivatives had IC50 values ranging from 15 µM to 20 µM against cancer cell lines . These findings suggest that modifications in the imidazole ring or thiol group can significantly enhance anticancer activity.
Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications at the thiol group enhanced antibacterial activity significantly compared to the parent compound.
Case Study 2: Antioxidant Mechanism Investigation
Research investigated the mechanism behind the antioxidant properties of these compounds. It was found that they could effectively chelate metal ions and scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular models.
Properties
IUPAC Name |
3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJWLLRJHLHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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